molecular formula C22H20N4O4 B11037713 Methyl 7-amino-1-(2-methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Methyl 7-amino-1-(2-methoxybenzyl)-2-oxo-5-phenyl-1,2-dihydroimidazo[1,5-b]pyridazine-4-carboxylate

Cat. No.: B11037713
M. Wt: 404.4 g/mol
InChI Key: LBOLUQBCDOXMCT-UHFFFAOYSA-N
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Description

METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes an imidazo[1,5-b]pyridazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,5-b]pyridazine derivatives with varying substituents. Examples include:

Uniqueness

The uniqueness of METHYL 7-AMINO-1-[(2-METHOXYPHENYL)METHYL]-2-OXO-5-PHENYL-1H,2H-IMIDAZO[1,5-B]PYRIDAZINE-4-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

methyl 7-amino-1-[(2-methoxyphenyl)methyl]-2-oxo-5-phenylimidazo[1,5-b]pyridazine-4-carboxylate

InChI

InChI=1S/C22H20N4O4/c1-29-17-11-7-6-10-15(17)13-25-18(27)12-16(21(28)30-2)20-19(24-22(23)26(20)25)14-8-4-3-5-9-14/h3-12H,13H2,1-2H3,(H2,23,24)

InChI Key

LBOLUQBCDOXMCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C=C(C3=C(N=C(N32)N)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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